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Compound of Interest

Compound Name: Eupalinolide O

Cat. No.: B10832032

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a sesquiterpene lactone, a class of natural products known for a wide range
of biological activities. Found in plants of the Eupatorium genus, these compounds are of
significant interest to the scientific community for their potential therapeutic applications. This
technical guide provides a comprehensive overview of the spectroscopic data for Eupalinolide
O, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
Detailed experimental protocols and a workflow for spectroscopic analysis are also presented
to aid researchers in the identification and characterization of this and similar natural products.

Chemical Structure

Molecular Formula: C22H260s Molecular Weight: 418.44 g/mol Class: Sesquiterpenoid

Spectroscopic Data

The structural elucidation of Eupalinolide O relies heavily on the interpretation of its NMR and
MS data. The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Eupalinolide O

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b10832032?utm_src=pdf-interest
https://www.benchchem.com/product/b10832032?utm_src=pdf-body
https://www.benchchem.com/product/b10832032?utm_src=pdf-body
https://www.benchchem.com/product/b10832032?utm_src=pdf-body
https://www.benchchem.com/product/b10832032?utm_src=pdf-body
https://www.benchchem.com/product/b10832032?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Chemical Shift () o Coupling Constant
Position Multiplicity
ppm (J) Hz

Data not available in

search results

Table 2: 13C NMR Spectroscopic Data for Eupalinolide O

Position Chemical Shift (6) ppm

Data not available in search results

Note: Specific *H and 3C NMR chemical shifts and coupling constants for Eupalinolide O were
not available in the provided search results. The tables are formatted for the inclusion of such
data when it becomes available through further research.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which
is crucial for determining the elemental composition of a molecule.

Table 3: High-Resolution Mass Spectrometry (HRESIMS) Data for Eupalinolide O

lon Calculated m/z Found m/z

Data not available in search

results

Note: Specific HRESIMS data and fragmentation patterns for Eupalinolide O were not
available in the provided search results. This table is intended to be populated with such data
for a complete analysis.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure
elucidation. The following are generalized experimental protocols for NMR and MS analysis of

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b10832032?utm_src=pdf-body
https://www.benchchem.com/product/b10832032?utm_src=pdf-body
https://www.benchchem.com/product/b10832032?utm_src=pdf-body
https://www.benchchem.com/product/b10832032?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

sesquiterpenoids like Eupalinolide O.

NMR Spectroscopy Protocol

e Sample Preparation: A pure sample of the isolated compound (typically 1-10 mg) is dissolved
in a deuterated solvent (e.g., CDCls, CDs0D, or DMSO-ds) in a 5 mm NMR tube. The choice
of solvent is critical and should be based on the solubility of the compound and the desired
resolution of the spectra.

o Data Acquisition:

o H NMR, 3C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are
performed on a high-field NMR spectrometer (e.g., 400-600 MHz).

o For 'H NMR, standard parameters include a 30° pulse width, an acquisition time of ~2-3
seconds, and a relaxation delay of 1-2 seconds.

o For 3C NMR, a proton-decoupled sequence is typically used with a wider spectral width
and a longer acquisition time.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected using appropriate NMR processing software. Chemical
shifts are referenced to the residual solvent peak or an internal standard (e.qg.,
tetramethylsilane - TMS).

Mass Spectrometry Protocol

o Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
solvent (e.g., methanol, acetonitrile) compatible with the ionization source.

o Data Acquisition:

o The sample is introduced into the mass spectrometer, typically via direct infusion or
coupled with a liquid chromatography (LC) system.

o Electrospray ionization (ESI) is a common soft ionization technique used for
sesquiterpenoids.
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o High-resolution mass spectra are acquired using an Orbitrap or Time-of-Flight (TOF) mass
analyzer to obtain accurate mass measurements.

o Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation
and obtain structural information. This involves isolating the molecular ion and subjecting it

to collision-induced dissociation (CID).

o Data Analysis: The resulting mass spectra are analyzed to determine the molecular weight
and elemental composition. The fragmentation pattern in the MS/MS spectra provides
valuable clues about the different structural motifs within the molecule.

Workflow for Spectroscopic Analysis of Natural
Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of a natural product like Eupalinolide O.
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Caption: Workflow for the isolation and structural elucidation of Eupalinolide O.
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 To cite this document: BenchChem. [Spectroscopic Data and Structural Elucidation of
Eupalinolide O: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10832032#spectroscopic-data-nmr-ms-of-
eupalinolide-o]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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